

A Comparative Guide to Class I HDAC PROTACs: Jps016 (tfa), JPS014, and JPS036

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Compound of Interest

Compound Name: Jps016 (tfa)

Cat. No.: B15139093

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This guide provides a detailed comparison of three benzamide-based Proteolysis Targeting Chimeras (PROTACs): **Jps016 (tfa)**, JPS014, and JPS036. These molecules are designed to induce the degradation of Class I histone deacetylases (HDACs) by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. The comparative analysis is based on experimental data from studies conducted in HCT116 colon cancer cells, offering valuable insights for researchers in oncology and drug development.

Performance Comparison

The efficacy and selectivity of **Jps016 (tfa)**, JPS014, and JPS036 in degrading HDAC isoforms 1, 2, and 3 vary significantly due to subtle modifications in their linker and VHL ligand components.^{[1][2]} JPS014 and JPS016 are potent degraders of HDAC1 and HDAC2, while JPS036 shows marked selectivity for HDAC3.^{[1][3][4][5]}

Degradation Potency and Selectivity

The following tables summarize the degradation potency (DC50), maximum degradation (Dmax), and inhibitory concentration (IC50) for each PROTAC against HDAC1, HDAC2, and HDAC3.

Compound	Target	DC50 (μM)[1][2]	Dmax (%) [1][2]
JPS014	HDAC1	0.91 ± 0.02	>50
HDAC3	0.64 ± 0.03	>50	
JPS016 (tfa)	HDAC1	0.55 ± 0.18	77
HDAC2	-	45	
HDAC3	0.53 ± 0.13	66	
JPS036	HDAC1	-	41
HDAC2	-	18	
HDAC3	0.44 ± 0.03	77	

Compound	Target Complex	IC50 (μM)[1][2]
JPS014	HDAC1-CoREST-LSD1	Submicromolar
HDAC2-CoREST-LSD1	Submicromolar	
HDAC3-SMRT	Submicromolar	
JPS016 (tfa)	HDAC1-CoREST-LSD1	Submicromolar
HDAC2-CoREST-LSD1	Submicromolar	
HDAC3-SMRT	Submicromolar	
JPS036	Not explicitly stated, but is a derivative of a pan-HDACi	-

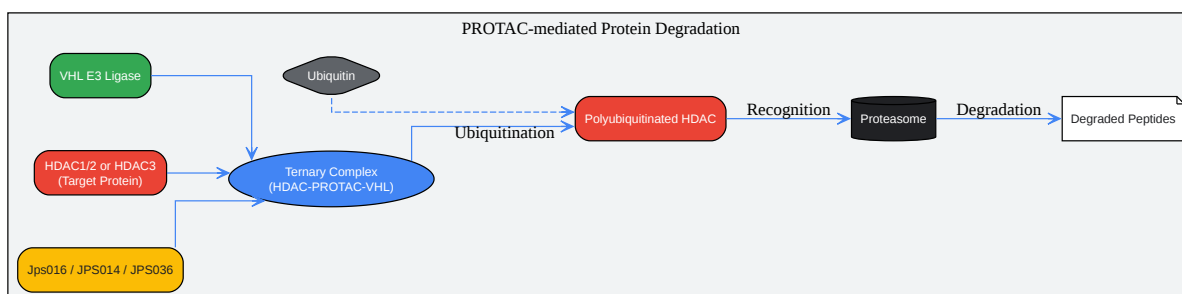
Cellular Effects in HCT116 Cells

The differential degradation profiles of these PROTACs translate to distinct downstream cellular effects. JPS014 and JPS016, being potent HDAC1/2 degraders, induce significant changes in global gene expression and are more effective at promoting apoptosis compared to the more selective HDAC3 degrader, JPS036.[1][6]

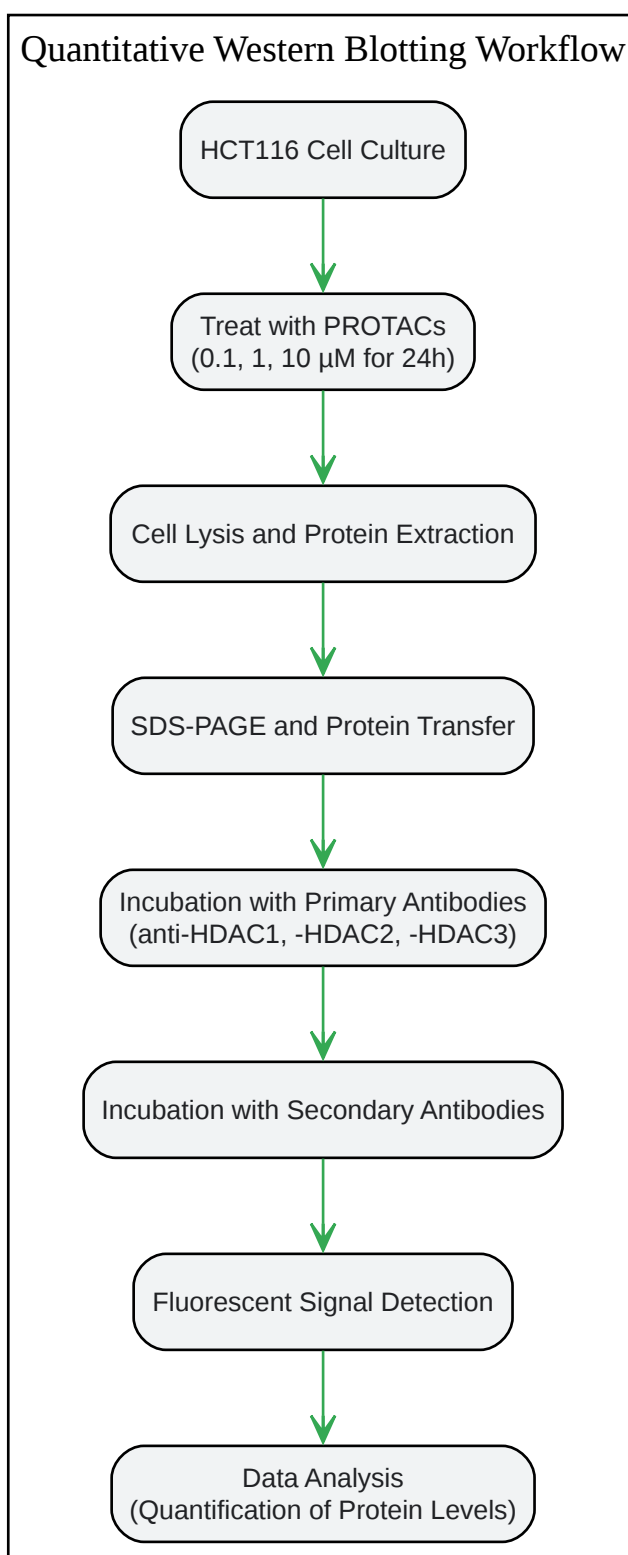
Compound	Effect on Gene Expression ^{[1][7]}	Apoptosis Induction ^{[1][7]}
JPS014	High number of differentially expressed genes	Enhanced apoptosis
JPS016 (tfa)	Highest number of differentially expressed genes	Enhanced apoptosis
JPS036	Modest impact on gene expression	Less pronounced apoptosis

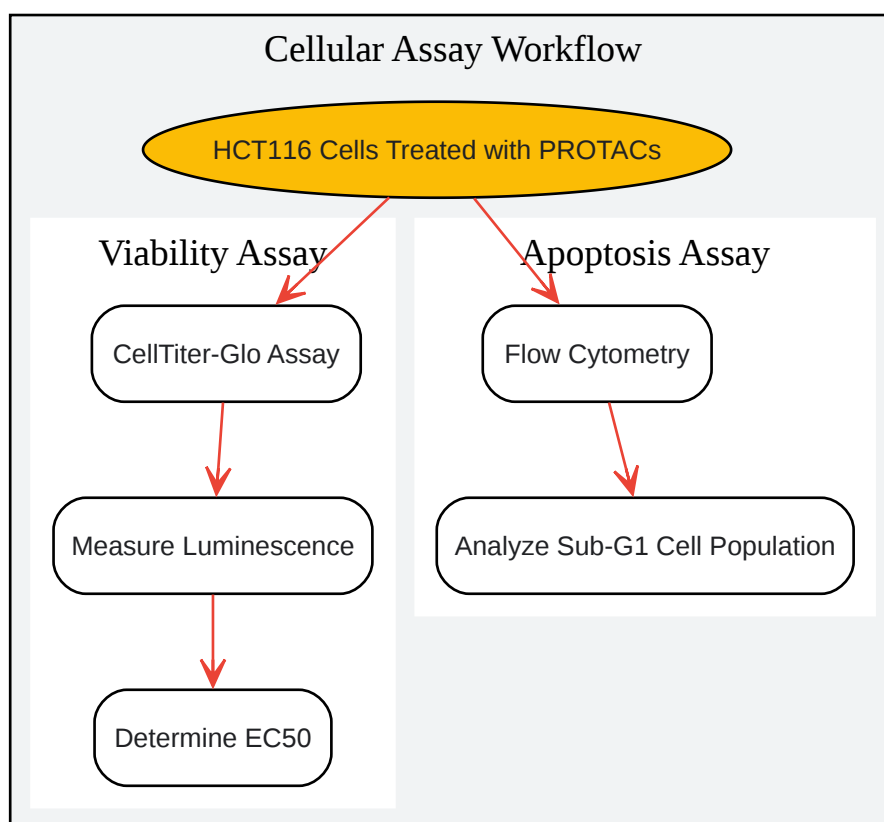
Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.



Quantitative Western Blotting Workflow





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